molecular formula C15H15Cl2NO2 B12607082 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol CAS No. 918649-17-9

1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol

Cat. No.: B12607082
CAS No.: 918649-17-9
M. Wt: 312.2 g/mol
InChI Key: MYERHIAKIMRFRO-UHFFFAOYSA-N
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Description

1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol (hereafter referred to by its systematic name) is a synthetic small-molecule antimicrobial agent first identified for its potent activity against bacterial persister cells, which are metabolically dormant subpopulations resistant to conventional antibiotics . Structurally, it features a central propan-2-ol backbone substituted with a 2,4-dichloroanilino group and a phenoxy moiety (Figure 1). This compound demonstrates broad-spectrum efficacy against Gram-negative and Gram-positive pathogens, including all members of the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) .

Its mechanism of action involves extensive membrane damage, leading to rapid depolarization and leakage of cytoplasmic content in both planktonic and biofilm-associated bacteria . Notably, it enhances the efficacy of traditional antibiotics (e.g., ciprofloxacin, tobramycin) against multidrug-resistant strains, positioning it as a promising adjuvant in combination therapies .

Properties

CAS No.

918649-17-9

Molecular Formula

C15H15Cl2NO2

Molecular Weight

312.2 g/mol

IUPAC Name

1-(2,4-dichloroanilino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C15H15Cl2NO2/c16-11-6-7-15(14(17)8-11)18-9-12(19)10-20-13-4-2-1-3-5-13/h1-8,12,18-19H,9-10H2

InChI Key

MYERHIAKIMRFRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CNC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol typically involves the reaction of 2,4-dichloroaniline with phenoxypropanol under specific conditions. The process may include steps such as:

Industrial Production Methods: Industrial production of 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Case Study: Pseudomonas aeruginosa

In a study published in Frontiers in Microbiology, SPI009 was shown to significantly reduce the number of persister cells in Pseudomonas aeruginosa, a common pathogen associated with chronic lung infections. When combined with fluoroquinolone antibiotics like ciprofloxacin, SPI009 restored antibiotic sensitivity in resistant strains and effectively eradicated biofilms formed by this bacterium .

Enhancing Antibiotic Efficacy

The ability of SPI009 to enhance the efficacy of various antibiotics presents a significant application in clinical settings. By integrating SPI009 into treatment regimens, healthcare providers may improve patient outcomes for those suffering from infections caused by multidrug-resistant organisms. For instance, combining SPI009 with different classes of antibiotics has shown to reduce persister populations by up to 10^6-fold .

Research Findings

Research has indicated that SPI009 does not exhibit significant cytotoxicity towards human cells while effectively targeting bacterial cells. This selectivity is crucial for developing safe therapeutic strategies against infections without harming the host's cells .

Biofilm Disruption

Biofilms are structured communities of bacteria that are notoriously difficult to eradicate due to their protective matrix. SPI009 has demonstrated remarkable activity against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus. The compound not only inhibits biofilm formation but also promotes the disintegration of established biofilms, which is essential for treating chronic infections .

Novel Anti-Persister Therapies

The unique properties of SPI009 position it as a candidate for further research into novel anti-persister therapies. Given the rising incidence of antibiotic resistance, compounds like SPI009 could play a crucial role in developing new treatment protocols aimed at eradicating chronic infections caused by resilient bacterial populations.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Key Insights :

  • The propan-2-ol backbone in the target compound confers distinct physicochemical properties (e.g., solubility, membrane permeability) compared to rigid phenazine-based analogs like Clofazimine and B4126.

Functional Analogs with Membrane-Targeting Activity

Promysalin

  • Structure : Salicylate-containing polyketide.
  • Activity: Targets P. aeruginosa via membrane disruption but lacks efficacy against Gram-positive pathogens .
  • Comparison : The target compound exhibits broader spectrum activity, including S. aureus and Enterococcus spp., and synergizes with antibiotics more effectively .

1-(Dibenzylamino)-3-Phenoxypropan-2-ol

  • Structure: Propan-2-ol substituted with dibenzylamino and phenoxy groups.
  • Activity: Limited antimicrobial data; primarily studied for synthetic accessibility .
  • Comparison: The dichloroanilino group in the target compound enhances hydrophobicity and membrane interaction, critical for its bactericidal effects .

Mechanistic Comparison with Phenazine Derivatives

While Clofazimine and B4128 inhibit mycobacterial growth via DNA intercalation and redox cycling , the target compound disrupts bacterial membranes through:

Cytoplasmic Leakage : Increased permeability to propidium iodide, confirming membrane integrity loss .

Biofilm Penetration: Reduces biofilm biomass by >90% in P. aeruginosa, surpassing Clofazimine’s biofilm activity .

Efficacy Against Resistant Strains

For example:

  • Methicillin-Resistant S. aureus (MRSA) : Combined with ciprofloxacin, it reduces viability by 4-log units .
  • Colistin-Resistant A. baumannii : Synergizes with colistin to achieve complete eradication in vitro .

Biological Activity

1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol, also known as SPI009, is a compound that has garnered attention for its significant biological activity, particularly in combating antibiotic-resistant bacterial strains. This article explores the compound's mechanisms, efficacy against various pathogens, and potential applications in clinical settings.

Chemical Structure and Properties

The chemical structure of SPI009 can be described as follows:

  • Chemical Formula : C16_{16}H16_{16}Cl2_{2}N1_{1}O2_{2}
  • Molecular Weight : 325.21 g/mol

This compound features a dichloroaniline moiety, which contributes to its antibacterial properties.

SPI009 exhibits its biological activity primarily by targeting persister cells in bacterial populations. Persister cells are a small fraction of bacterial populations that can survive antibiotic treatment due to their dormant state. SPI009 has been shown to directly kill these cells from both Gram-negative and Gram-positive bacteria, thus enhancing the efficacy of conventional antibiotics.

In Vitro Studies

Research has demonstrated that SPI009 significantly reduces the number of persister cells in Pseudomonas aeruginosa and other pathogens. A notable study reported a reduction of persister cells by up to 10^6-fold when SPI009 was combined with fluoroquinolone antibiotics such as ofloxacin .

PathogenReduction in Persister Cells (Log Units)Reference
Pseudomonas aeruginosa4.1 ± 0.3 (DAF87-203)
Staphylococcus aureus3.7 ± 0.5 (Clinical Isolates)
Escherichia coli5.0 ± 0.2 (Lab Strains)

Case Studies

In clinical isolates derived from cystic fibrosis patients, SPI009 demonstrated potent antipersister activity, effectively reducing survival rates of multidrug-resistant strains . For instance, when combined with antibiotics, SPI009 achieved significant reductions in viable cell counts across various isolates.

Cytotoxicity and Safety Profile

Importantly, SPI009 has shown minimal cytotoxicity towards human cells. Studies indicated that it caused no damage to erythrocytes and exhibited a favorable safety profile in preliminary assessments .

Potential Applications

Given its unique mechanism of action and effectiveness against persistent bacterial infections, SPI009 holds promise for:

  • Combination Therapy : Enhancing the efficacy of existing antibiotics against resistant strains.
  • Chronic Infection Management : Targeting biofilms and persister cells in chronic infections.
  • Novel Antimicrobial Development : Serving as a lead compound for the development of new antimicrobial agents.

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueConditionsTarget CriteriaReference
HPLCC18 column, 70:30 MeOH/H₂O, 1 mL/minRetention time ±0.2 min
X-ray DiffractionCu Kα radiation, 298 KR-factor <0.05
1^1H NMR400 MHz, DMSO-d₆Integration error <2%

Q. Table 2. Safety Protocols for Handling Chlorinated Derivatives

HazardMitigation StrategyReference
Skin irritationImmediate washing with 10% polyethylene glycol
Inhalation riskUse NIOSH-approved N95 respirators
Fire hazardStore away from oxidizers in flame-resistant cabinets

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